
5-Chloro-thiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-thiophene-2-carboxylic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It belongs to the class of organic compounds known as alpha amino acid amides .
Synthesis Analysis
The synthesis of 5-Chloro-thiophene-2-carboxylic acid involves taking 2-chlorothiophene as an initial raw material, carrying out Friedel-crafts acylation with trichloroacetyl chloride under the action of aluminum trichloride to generate 2-trichloroacetyl-5-chlorothiophene, and then carrying out liquid alkali hydrolysis to obtain the target product .Molecular Structure Analysis
The molecular formula of 5-Chloro-thiophene-2-carboxylic acid is C5H3ClO2S . The IUPAC name is 5-chlorothiophene-2-carboxylic acid . The molecular weight is 162.59 g/mol .Chemical Reactions Analysis
Upon treatment with LDA, thiophene-2-carboxylic acid undergoes double deprotonation to give the 5-lithio derivative, a precursor to many 5-substituted derivatives . Thiophene-2-carboxylic acid has been widely studied as a substrate in coupling reactions and olefinations .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Chloro-thiophene-2-carboxylic acid include a molecular weight of 162.594 . The IUPAC Standard InChI is InChI=1S/C5H3ClO2S/c6-4-2-1-3 (9-4)5 (7)8/h1-2H, (H,7,8) .Scientific Research Applications
Synthesis of Rivaroxaban
“5-Chloro-thiophene-2-carboxylic acid” is used in the synthesis of rivaroxaban , an oxazolidinone derivative that is employed in the treatment of thromboembolic disorders. Rivaroxaban is a direct factor Xa inhibitor and has a significant role in preventing and treating deep vein thrombosis and pulmonary embolism .
Synthesis of Thieno[2,3-b][1,4]thiazepine-5-ones
This compound is also a precursor in the synthesis of 5-chloro-4-nitrothiophene-2-carboxylic acid , which can further be used to synthesize thieno[2,3-b][1,4]thiazepine-5-ones. These heterocyclic compounds have various pharmacological properties and are of interest in medicinal chemistry .
Synthesis of Dihydrothiophene Derivatives
In research conducted by Mantellini in 2018, it was found that dihydrothiophene shows distinct regioselectivities in acidic or basic media. This leads to the formation of 2-arylamino-5-hydrazono-thiophene-3 carboxylates in NaOH solution and 5-(arylamino)thiophene-2,4-dicarboxylates in acidic medium. These derivatives have potential applications in developing new chemical entities with therapeutic benefits .
Unfortunately, the search results did not provide enough information to cover six to eight unique applications as requested. However, these three applications demonstrate the versatility and importance of “5-Chloro-thiophene-2-carboxylic acid” in scientific research, particularly in the field of medicinal chemistry.
MilliporeSigma - 5-Chlorothiophene-2-carboxylic acid ChemicalBook - 5-Chloro-2-thiophenecarboxylic Acid Springer - Recent strategies in the synthesis of thiophene derivatives
Mechanism of Action
Target of Action
It is a crucial intermediate in the synthesis of rivaroxaban , which targets Factor Xa, a vitamin K-dependent glycoprotein that converts prothrombin to thrombin in the presence of factor Va, calcium, and phospholipid during blood clotting .
Mode of Action
As a precursor in the synthesis of rivaroxaban , it may contribute to the inhibition of Factor Xa, thereby preventing the conversion of prothrombin to thrombin, a key step in the blood clotting process .
Biochemical Pathways
Given its role in the synthesis of rivaroxaban , it may indirectly affect the coagulation cascade by inhibiting Factor Xa .
Result of Action
As a precursor in the synthesis of rivaroxaban , it may contribute to the prevention of blood clot formation by inhibiting Factor Xa .
properties
IUPAC Name |
5-chloro-N-[[(2S)-oxiran-2-yl]methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2S/c9-7-2-1-6(13-7)8(11)10-3-5-4-12-5/h1-2,5H,3-4H2,(H,10,11)/t5-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRCNCXTSFGOGG-YFKPBYRVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CNC(=O)C2=CC=C(S2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)CNC(=O)C2=CC=C(S2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
799012-78-5 |
Source


|
| Record name | 5-Chloro-N-(((S)-oxiran-2-yl)methyl)thiophene-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the significance of 5-chloro-thiophene-2-carboxylic acid in pharmaceutical research?
A: 5-Chloro-thiophene-2-carboxylic acid serves as a valuable building block in synthesizing novel compounds with potential biological activities. For instance, it's used in creating dipeptide derivatives with promising antimicrobial properties []. Researchers are exploring its incorporation into various molecular structures to develop new drugs.
Q2: Can you provide information on the antimicrobial activity observed with derivatives of 5-chloro-thiophene-2-carboxylic acid?
A: Studies have shown that dipeptide derivatives incorporating 5-chloro-thiophene-2-carboxylic acid exhibit promising antibacterial activity against both Gram-positive and Gram-negative bacteria []. Specifically, a Thiophene-Tyr-Arg-OH derivative displayed excellent activity against Escherichia coli with a minimum inhibitory concentration (MIC) of 15 µg/mL, outperforming the standard drug ampicillin []. Furthermore, these derivatives also demonstrated antifungal activity against Aspergillus niger and Candida albicans [].
Q3: How is 5-chloro-thiophene-2-carboxylic acid used in the synthesis of other pharmaceutical compounds?
A: 5-chloro-thiophene-2-carboxylic acid plays a crucial role as an intermediate in synthesizing various pharmaceutical compounds. One example is its use in the production of novel anticoagulants []. Researchers utilize condensing agents like N,N'-carbonyldiimidazole (CDI) or N,N'-dicyclohexylcarbodiimide (DCC) to facilitate the reaction of 5-chloro-thiophene-2-carboxylic acid with other molecules, leading to the formation of desired anticoagulant compounds [].
Q4: Has 5-chloro-thiophene-2-carboxylic acid been used in areas outside of pharmaceutical research?
A: Yes, beyond its role in drug development, 5-chloro-thiophene-2-carboxylic acid is also utilized in coordination chemistry. Researchers have successfully synthesized lead(II) complexes incorporating 8-quinolinol and 5-chloro-thiophene-2-carboxylic acid []. These complexes, characterized using techniques like IR, 13C NMR, and X-ray crystallography, provide insights into the coordination behavior of this compound and its potential applications in material science [].
Q5: What spectroscopic data is available for 5-chloro-thiophene-2-carboxylic acid and its derivatives?
A: Characterizing 5-chloro-thiophene-2-carboxylic acid and its derivatives often involves employing various spectroscopic techniques. These include 1H and 13C NMR, IR spectroscopy, and mass spectrometry [, ]. Additionally, elemental analysis helps determine the elemental composition of these compounds, further confirming their identity and purity [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-[1,3]Thiazolo[4,5-G]indazole](/img/structure/B579783.png)

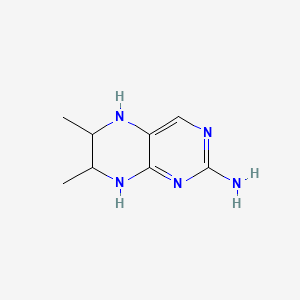
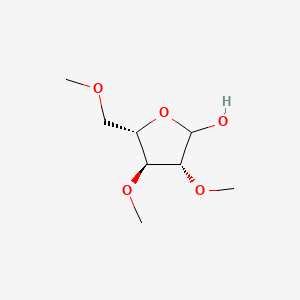

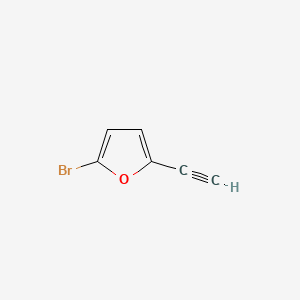

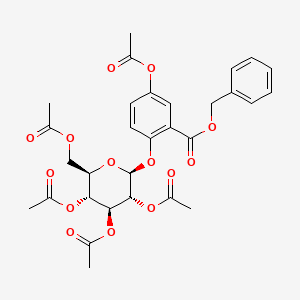
![(1R,13R,14S,17R,18R,21S,22S)-9,13,17-trimethyl-18-[(2R)-6-methylheptan-2-yl]-9-azahexacyclo[11.11.0.02,10.03,8.014,22.017,21]tetracosa-2(10),3,5,7-tetraene](/img/structure/B579797.png)

![6H-Furo[3,2-e]indole](/img/structure/B579801.png)

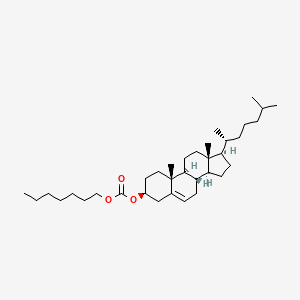
![1-[(5S,6R,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethanone](/img/structure/B579806.png)